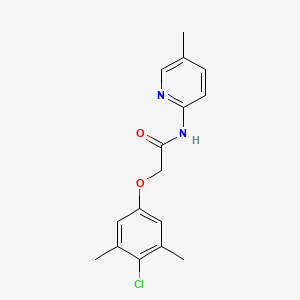![molecular formula C17H14BrFN4O B4552746 N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4552746.png)
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea
Descripción general
Descripción
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H14BrFN4O and its molecular weight is 389.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.03350 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Behavior and Biological Activity
The photophysical behavior of a closely related pyrazoline derivative was investigated, revealing insights into its biologically active compound characteristics. This research explored the compound's behavior in micellar solutions, demonstrating potential applications in sensing and drug delivery systems due to its interaction with various micelle types and the effects of urea on its photophysical properties (Banerjee et al., 2008).
Antagonist Activity and Drug Discovery
Another study identified urea derivatives as potent antagonists in the context of Neuropeptide S (NPS) receptor interaction, highlighting the significance of urea functionality for antagonist activity. This work contributes to understanding structure-activity relationships and the design of receptor-targeted therapies (Zhang et al., 2008).
Chemical Synthesis and Structural Analysis
Research on the synthesis and crystal structure of related urea compounds provides fundamental insights into their chemical properties and potential applications. The studies underscore the utility of these compounds in developing new materials and understanding their molecular interactions, which could be relevant for N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea (Xin, 2006).
Enzyme Inhibition and Antimicrobial Activity
Urea derivatives have been investigated for their potential as enzyme inhibitors and antimicrobial agents. This line of research is crucial for the development of new therapeutics and understanding the biochemical pathways influenced by such compounds. The synthesis and antimicrobial activity studies of aminobenzylated Mannich bases, which include urea compounds, highlight their potential in addressing microbial resistance (Nimavat et al., 2004).
Cytokinin-like Activity in Plant Biology
In plant biology, certain urea derivatives demonstrate cytokinin-like activity, influencing cell division and differentiation. This aspect of research offers insights into how synthetic compounds can mimic natural plant hormones to affect growth and development, providing tools for agricultural biotechnology and plant science research (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c18-13-6-4-12(5-7-13)10-23-11-16(9-20-23)22-17(24)21-15-3-1-2-14(19)8-15/h1-9,11H,10H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZROPLZFRWLXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE](/img/structure/B4552666.png)
![methyl 2-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4552680.png)


![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]isonicotinamide](/img/structure/B4552700.png)
![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4552715.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B4552723.png)
![Ethyl 2-[2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B4552727.png)

![2-(2-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4552749.png)
![3-(2-Methoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4552772.png)
![(Z)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B4552783.png)
![CYCLOBUTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4552796.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide](/img/structure/B4552800.png)
